molecular formula C15H15N5OS B3002720 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)-4(1H)-pyridazinone CAS No. 478063-58-0

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)-4(1H)-pyridazinone

Cat. No. B3002720
CAS RN: 478063-58-0
M. Wt: 313.38
InChI Key: DEHRBVPGHLIAFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives involves a series of reactions starting with precursor compounds. For instance, the reaction of 3-(p-ethoxybenzoyl)acrylic acid with 3-methyl-1-phenyl-2-pyrazolin-5-one leads to an addition compound, which upon further reaction with hydrazine hydrate yields 4,5-dihydro-3(2H)-pyridazinone. This compound can then be modified through reactions with various reagents such as dimethyl sulfate, diethyl sulfate, and others to produce N-substituted pyridazinones, dichloro derivatives, and dithiones . Similarly, the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines starts from a carboxylic acid derivative, which undergoes a series of reactions including treatment with acid chloride, ethyl chloroformate, and sodium azide, leading to various anilides, carbamates, and amino derivatives .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be substituted at various positions to yield a wide range of compounds with different properties. The core structure allows for the attachment of various functional groups, which can significantly alter the biological activity of the compounds. For example, the introduction of an ethenyl moiety between the phenyl and dihydropyridazinone rings in certain analogues has been shown to retain potent inotropic and vasodilator activity while enhancing platelet aggregation inhibitory potency .

Chemical Reactions Analysis

Pyridazinone derivatives undergo a variety of chemical reactions that are crucial for their synthesis and modification. These reactions include condensation, methylation, cyclodehydration, and reactions with reagents like phosphorus pentasulfide and phosphorus pentoxide . The reactivity of these compounds towards different reagents allows for the synthesis of a diverse array of derivatives, each with potentially unique biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure and the substituents present on the pyridazinone ring. These properties determine the solubility, stability, and reactivity of the compounds, which in turn affect their biological activity and potential therapeutic applications. For example, the presence of an ethoxy group and a morpholino substituent in 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone has been associated with potent analgesic and anti-inflammatory activities, with lower toxicity compared to other analgesics .

Scientific Research Applications

Antioxidant Properties

Research on related compounds indicates significant potential in antioxidant properties. A study by Šermukšnytė et al. (2022) synthesized a compound structurally similar to 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)-4(1H)-pyridazinone, demonstrating 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay.

Spectroscopic Properties and Quantum Chemical Calculations

The compound's spectroscopic properties and quantum chemical calculations have been extensively studied. Sarac (2020) synthesized a similar compound, characterizing it using spectral techniques and quantum chemical calculations. The study found that the optimized geometry reproduces theoretical vibrational frequencies and that calculated chemical shifts aligned well with experimental values.

Pharmacological Properties

A focus on the pharmacological properties of similar compounds has also been noted. Maliszewska-Guz et al. (2005) and Popiołek et al. (2011) conducted studies where derivatives of 1,2,4-triazole showed effects on the central nervous system (CNS) in mice, indicating potential therapeutic applications.

Antimicrobial and Antibacterial Activities

Research by Sarac et al. (2020) synthesized novel derivatives showing significant antibacterial properties, suggesting the potential for antimicrobial applications.

Herbicidal Applications

The herbicidal applications of pyridazinone derivatives, closely related to the compound , have been explored. Hilton et al. (1969) studied the phytotoxicity of such compounds, indicating their potential as herbicides through inhibitions of photosynthesis and the Hill reaction in plants.

properties

IUPAC Name

3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-3-19-14(16-17-15(19)22)13-12(21)8-9-20(18-13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHRBVPGHLIAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=NN(C=CC2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322274
Record name 3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)pyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478063-58-0
Record name 3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)pyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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